Distinctive 5-Methylpyrazine-2-Carbonyl Terminus Enables Unique SAR Space Relative to 1,3,4-Thiadiazole Amide Congeners
The target compound features a 5-methylpyrazine-2-carbonyl terminus coupled through a pyrrolidine ether linker. By contrast, the patented GLS1 series (US 10,323,028) contains a 1,3,4-thiadiazole-2-amide terminus linked via an aminopyrrolidine spacer. In that series, the 6-methylpyridazin-3-yl pyrrolidine fragment alone contributes a baseline GLS1 IC₅₀ of 1.6 µM when attached to a weakly optimized left-hand side (BDBM416712, Example 45a) [1]. However, when the same fragment is paired with an optimized (R)-2-methoxy-2-arylacetamide, IC₅₀ improves to 59.6 nM (BDBM416651) [2]. The 5-methylpyrazine-2-carbonyl terminus of CAS 2034444-76-1 occupies a structurally distinct chemical space not covered by the thiadiazole-amide series; its electron-deficient character and hydrogen-bond-acceptor pattern are expected to redirect selectivity versus GLS1 and potentially against off-target kinases.
| Evidence Dimension | Biochemical GLS1 inhibitory potency (IC₅₀) across linker/tail variants |
|---|---|
| Target Compound Data | Not yet reported in public domain |
| Comparator Or Baseline | BDBM416651 (6-methylpyridazin-3-yl pyrrolidine + optimized thiadiazole-amide tail): IC₅₀ 59.6 nM; BDBM416706: IC₅₀ 311 nM; BDBM416712: IC₅₀ 1.6 µM |
| Quantified Difference | Comparators span a 27-fold potency range, demonstrating high sensitivity to left-hand tail structure |
| Conditions | Glutamate Oxidase/AmplexRed coupled assay, recombinant human GLS1 (aa 63-669) |
Why This Matters
Demonstrates that the left-hand terminus profoundly influences target affinity; procuring CAS 2034444-76-1 accesses uncharted SAR territory not represented by existing thiadiazole-amide analogs.
- [1] BindingDB BDBM416712. IC₅₀ 1.6 µM (GLS1, Glutamate Oxidase/AmplexRed assay). Compound: US 10,323,028 Example 45(a). View Source
- [2] BindingDB BDBM416651. IC₅₀ 59.6 nM (GLS1, Glutamate Oxidase/AmplexRed assay). Compound: US 10,323,028 Example 4(b). View Source
